molecular formula C19H17ClF3N3O3 B2799169 (Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate CAS No. 860650-97-1

(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate

Cat. No.: B2799169
CAS No.: 860650-97-1
M. Wt: 427.81
InChI Key: OVCPTNMUNJAAND-ROTLSHHCSA-N
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Description

(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate is a complex organic compound characterized by its unique chemical structure, which includes a morpholine ring, a pyridine ring, and various functional groups such as a chlorobenzoyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate typically involves multiple steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the attachment of the morpholine ring. Common synthetic routes may involve reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chlorobenzoyl group to a benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives .

Scientific Research Applications

(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and pyridine-containing molecules, such as:

Uniqueness

(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate is unique due to its combination of functional groups and its potential for diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

[(Z)-1-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]ethylideneamino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N3O3/c1-12(25-29-18(27)13-2-4-15(20)5-3-13)17-16(26-6-8-28-9-7-26)10-14(11-24-17)19(21,22)23/h2-5,10-11H,6-9H2,1H3/b25-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCPTNMUNJAAND-ROTLSHHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=C(C=C1)Cl)C2=C(C=C(C=N2)C(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)C1=CC=C(C=C1)Cl)/C2=C(C=C(C=N2)C(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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